molecular formula C21H19N5O4 B2637209 N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1004637-40-4

N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2637209
CAS No.: 1004637-40-4
M. Wt: 405.414
InChI Key: KUPGLCDPGACURY-UHFFFAOYSA-N
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Description

N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3-methyl-1H-pyrazole, the pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives and β-diketones.

    Synthesis of the Pyrimidine Moiety: The pyrimidine ring is synthesized by reacting appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine rings are then coupled through condensation reactions, often facilitated by catalysts such as Lewis acids.

    Formation of the Chromene Ring: The chromene ring is synthesized via cyclization of salicylaldehyde derivatives with active methylene compounds.

    Final Coupling and Amidation: The final step involves coupling the chromene moiety with the pyrazole-pyrimidine intermediate, followed by amidation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or amide groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
  • N-(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a broad range of chemical reactivity and biological activity. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-6-13-10-19(28)24-21(22-13)26-18(9-12(2)25-26)23-20(29)17-11-15(27)14-7-4-5-8-16(14)30-17/h4-5,7-11H,3,6H2,1-2H3,(H,23,29)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPGLCDPGACURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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